(-)-5-Ethyl-5-phenylhydantoin

Stereoselective metabolism CYP2C19 phenotyping Enantioselective pharmacokinetics

(-)-5-Ethyl-5-phenylhydantoin (CAS 65567-32-0), also designated as (R)-(−)-Nirvanol or (5R)-5-ethyl-5-phenyl-2,4-imidazolidinedione, is the levorotatory enantiomer of the chiral hydantoin Nirvanol (molecular formula C₁₁H₁₂N₂O₂, MW 204.23). This compound is the pharmacologically active N-demethylated metabolite of the anticonvulsant mephenytoin, generated primarily via CYP2B6-mediated metabolism of (S)-(+)-mephenytoin.

Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23
CAS No. 65567-32-0
Cat. No. B1139816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-5-Ethyl-5-phenylhydantoin
CAS65567-32-0
SynonymsR-(-)-Nirvanol, R-(-)-5-Ethyl-5-phenylhydantoin
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.23
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/t11-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-5-Ethyl-5-phenylhydantoin (CAS 65567-32-0): Chiral Hydantoin Procurement Guide for Enantioselective Research


(-)-5-Ethyl-5-phenylhydantoin (CAS 65567-32-0), also designated as (R)-(−)-Nirvanol or (5R)-5-ethyl-5-phenyl-2,4-imidazolidinedione, is the levorotatory enantiomer of the chiral hydantoin Nirvanol (molecular formula C₁₁H₁₂N₂O₂, MW 204.23) . This compound is the pharmacologically active N-demethylated metabolite of the anticonvulsant mephenytoin, generated primarily via CYP2B6-mediated metabolism of (S)-(+)-mephenytoin [1]. As a single-enantiomer research tool, it enables stereochemically defined investigations of anticonvulsant pharmacodynamics, CYP-mediated metabolism, and enantioselective toxicology that are not achievable with the racemate (CAS 631-07-2) [2]. Commercial availability of the (R)-enantiomer as a defined chiral reference material with specified purity supports reproducible enantioselective assay development and pharmacogenetic phenotyping studies .

Why Racemic Nirvanol or the (S)-Enantiomer Cannot Substitute for (-)-5-Ethyl-5-phenylhydantoin in Defined Research Applications


The two enantiomers of 5-ethyl-5-phenylhydantoin exhibit profoundly divergent pharmacokinetic and toxicological profiles that render them non-interchangeable in any experimental context requiring defined stereochemistry. The (S)-(+)-enantiomer undergoes approximately 14-fold greater aromatic 4-hydroxylation than the (R)-(−)-enantiomer in humans, resulting in a 2.2-fold shorter elimination half-life [1]. Paradoxically, despite producing lower levels of the putatively teratogenic arene oxide intermediate, the (R)-(−)-enantiomer alone demonstrates significant fetal toxicity in murine models, with an 8-fold increase in fetal resorptions [2]. Furthermore, the (R)-(−)-enantiomer exhibits superior anesthetic potency in vivo compared to its antipode [3]. Using the racemate (CAS 631-07-2) conflates these opposing pharmacological and toxicological properties, introducing uncontrolled variability. Procurement of the defined (R)-(−)-enantiomer is therefore essential for studies where stereochemical identity directly determines experimental outcome and data interpretability.

Quantitative Differentiation of (-)-5-Ethyl-5-phenylhydantoin (CAS 65567-32-0) Versus Its (S)-Enantiomer and Racemate


Stereoselective Aromatic Hydroxylation: (S)-Enantiomer Metabolized 14-Fold Faster at the 4-Position than (R)-(−)-Nirvanol in Humans

In human subjects receiving a pseudoracemic dose of dual-radiolabeled (S-[¹⁴C]PEH, R-[³H]PEH), the initial urinary S/R ratio of the 4-hydroxyphenyl metabolite (4-OH-PEH) was 14:1, confirming that (S)-5-ethyl-5-phenylhydantoin undergoes approximately 14-fold more aromatic hydroxylation at the 4-position of the phenyl ring than the (R)-enantiomer [1]. This stereoselectivity was further confirmed by the negligible recovery of 4-OH-PEH following oral administration of (R)-PEH alone (494 µmol) in extensive metabolizer subjects [1].

Stereoselective metabolism CYP2C19 phenotyping Enantioselective pharmacokinetics

Elimination Half-Life: (R)-(−)-Nirvanol Exhibits 2.2-Fold Longer Urinary Excretion Half-Life than (S)-Enantiomer in Humans

In the same human pseudoracemic dosing study, the urinary excretion rate half-life of (S)-PEH and its metabolite (S)-4-OH-PEH was approximately 4.5 days, whereas that of (R)-PEH and (R)-4-OH-PEH was approximately 10 days—a 2.2-fold difference [1]. After racemic administration, total plasma concentrations of (S)- plus (R)-PEH declined biexponentially, with the composite half-life reflecting the sum of the two distinct enantiomeric elimination rates [1].

Pharmacokinetic half-life Enantioselective elimination Drug disposition

Fetal Toxicity Paradox: Only the (R)-(−)-Enantiomer Produces an 8-Fold Increase in Fetal Resorptions Despite Lower Arene Oxide Formation

In a stereoselective fetal toxicology study, equimolar doses of d-nirvanol (S-enantiomer) or l-nirvanol (R-enantiomer) were administered i.p. to pregnant Swiss ICR mice on gestational day 10. The l-nirvanol (R)-treated group exhibited an 8-fold increase in fetal resorptions and a significant 11% decrease in fetal body weight, whereas no or minimal toxicity was observed in the d-nirvanol (S)-treated group [1]. Notably, the blood clearance of d-nirvanol was double that of l-nirvanol, with correspondingly higher urinary concentrations of arene oxide-mediated metabolites, yet toxicity was confined to the l-isomer [1].

Developmental toxicology Enantioselective teratogenicity Fetal hydantoin syndrome

Anesthetic Potency: Levorotatory (R)-Nirvanol Is More Active as an Anesthetic in Mice than the Dextrorotatory (S)-Antipode

Butler and Waddell (1954) established that the levorotatory isomer of 5-ethyl-5-phenylhydantoin (l-Nirvanol; the (R)-(−)-enantiomer) is more active as an anesthetic in mice than its dextrorotatory antipode (d-Nirvanol). Furthermore, l-Nirvanol anesthetizes mice at a lower dosage than the corresponding l-isomer of 3-methyl-5-ethyl-5-phenylhydantoin (Mesantoin) [1]. The study also demonstrated that d-Nirvanol disappears from rat plasma much more rapidly than l-Nirvanol and produces a briefer duration of anesthesia [1].

CNS depression Enantioselective anesthesia Hydantoin pharmacology

CYP2B Induction: No Enantioselectivity—Equivalent Potency of (R)- and (S)-Enantiomers for Hepatic CYP2B Induction in Rat

Nims et al. (1994) investigated the enantioselectivity of CYP2B induction by racemic 5-ethyl-5-phenylhydantoin and its individual enantiomers in male F344/NCr rats and cultured rat hepatocytes. Steady-state serum drug concentrations associated with half-maximal CYP2B induction were 5–10 µM in vivo and 8–12 µM in hepatocyte culture. Critically, the potencies for CYP2B induction were found to be essentially equivalent for the racemate and the individual enantiomers in both experimental systems [1]. There is no enantioselectivity for CYP2B induction with this compound.

CYP2B induction Phenobarbital receptor Enantioselectivity absence

Hypolipidemic Activity: Both Enantiomers Reduce Serum Cholesterol ~40%, but (R)-(−)-Nirvanol Selectively Elevates HDL Cholesterol

Hall et al. (1987) compared the S-(+) and R-(−) enantiomers of 5-ethyl-5-phenylhydantoin as hypolipidemic agents in rodents. Both enantiomers reduced serum cholesterol and triglyceride levels by approximately 40% following either oral or i.p. administration at 20 mg/kg/day for two weeks. However, a key stereoselective difference emerged in lipoprotein modulation: HDL cholesterol content was elevated particularly with the R-(−) enantiomer, while both enantiomers reduced cholesterol and triglyceride content of VLDL and LDL fractions [1]. The LD₅₀ of both enantiomers was ≥500 mg/kg i.p. [1].

Hypolipidemic agents HDL cholesterol elevation Lipoprotein modulation

Defined Application Scenarios Where (-)-5-Ethyl-5-phenylhydantoin (CAS 65567-32-0) Is the Requisite Chiral Form


CYP2C19 Pharmacogenetic Phenotyping Using Enantiomer-Specific Metabolic Ratio Determination

The ~14-fold stereoselectivity in aromatic 4-hydroxylation between (S)- and (R)-nirvanol, coupled with the pharmacogenetic control of this pathway (extensive vs. poor metabolizer discrimination), makes the pure (R)-(−)-enantiomer an essential internal standard and substrate for developing LC-MS/MS-based CYP2C19 phenotyping assays [1]. The negligible hydroxylation of the (R)-enantiomer allows it to serve as a reliable negative control for CYP2C19-mediated hydroxylation activity, while the (S)-enantiomer serves as the probe substrate, enabling simultaneous enantiomer-specific quantitation and metabolic ratio determination in human biological matrices [2].

Non-Arene Oxide-Mediated Developmental Toxicology Studies in the Fetal Hydantoin Syndrome Model

The paradoxical finding that only (R)-(−)-nirvanol induces fetal toxicity (8-fold increase in resorptions) despite producing lower levels of arene oxide intermediates makes this enantiomer uniquely valuable for dissecting the mechanism of hydantoin teratogenicity independent of the arene oxide hypothesis [1]. Researchers investigating alternative teratogenic mechanisms (e.g., direct receptor-mediated toxicity, non-oxidative metabolic activation) require the pure (R)-enantiomer to eliminate arene oxide-mediated confounding effects that predominate with the (S)-enantiomer or racemate [1].

Enantioselective Pharmacokinetic Modeling of Hydantoin CNS Depressants with Differential Anesthetic and Anticonvulsant Windows

The established higher anesthetic potency and slower plasma clearance of (R)-(−)-nirvanol relative to its (S)-antipode [1] supports its use as the preferred enantiomer for pharmacokinetic-pharmacodynamic (PK-PD) modeling studies aiming to separate the hypnotic/anesthetic component from the anticonvulsant component of hydantoin pharmacology. Procurement of the pure (R)-enantiomer enables dose-response studies where stereochemical identity is controlled as an independent variable, rather than confounded by the opposing clearance kinetics of the racemic mixture [2].

HDL-Targeted Hypolipidemic Screening with a Chiral Hydantoin Scaffold

The preferential HDL cholesterol elevation observed with the (R)-(−)-enantiomer, in addition to the ~40% total cholesterol and triglyceride reduction shared by both enantiomers [1], positions this single enantiomer as a stereochemically defined lead scaffold for structure-activity relationship (SAR) programs targeting atherogenic dyslipidemia. Medicinal chemistry campaigns that aim to optimize the HDL-elevating property while retaining the broad lipid-lowering activity should use the (R)-enantiomer—not the racemate—as the starting point for derivatization and SAR exploration [1].

Technical Documentation Hub

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